molecular formula C16H19FN6O2 B12486620 2-(azepan-1-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

2-(azepan-1-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12486620
M. Wt: 346.36 g/mol
InChI Key: RMOPNPMDZYLUMR-UHFFFAOYSA-N
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Description

2-(AZEPAN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with azepane, fluorophenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

    Substitution with Azepane and Fluorophenyl Groups: The azepane and fluorophenyl groups are introduced via nucleophilic substitution reactions. This step often requires the use of strong bases or catalysts to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(AZEPAN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or catalysts like copper(I) iodide (CuI).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(AZEPAN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone
  • 2-(azepan-1-yl)-1-(3-fluorophenyl)ethan-1-amine

Uniqueness

2-(AZEPAN-1-YL)-N4-(3-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of azepane, fluorophenyl, and nitro groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H19FN6O2

Molecular Weight

346.36 g/mol

IUPAC Name

2-(azepan-1-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C16H19FN6O2/c17-11-6-5-7-12(10-11)19-15-13(23(24)25)14(18)20-16(21-15)22-8-3-1-2-4-9-22/h5-7,10H,1-4,8-9H2,(H3,18,19,20,21)

InChI Key

RMOPNPMDZYLUMR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N

Origin of Product

United States

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